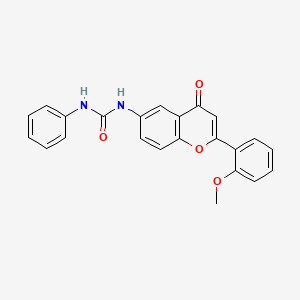

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Description

1-(2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a synthetic organic compound featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a phenylurea moiety at position 5. The chromen-4-one scaffold is a bicyclic structure comprising a benzopyran-4-one system, which is common in flavonoids and bioactive molecules.

Properties

IUPAC Name |

1-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-28-20-10-6-5-9-17(20)22-14-19(26)18-13-16(11-12-21(18)29-22)25-23(27)24-15-7-3-2-4-8-15/h2-14H,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOOLXQBSEHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, using 2-methoxyphenyl isocyanate as the electrophile.

Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate product with phenyl isocyanate to form the phenylurea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Chromenone Core Formation

-

Claisen-Schmidt Condensation : A common method for constructing the chromenone scaffold involves condensation of 2-hydroxyacetophenone derivatives with aryl aldehydes under basic conditions .

-

Iodination : Subsequent iodination at the C-3 position of the chromenone is achieved using iodine/ceric ammonium nitrate (CAN) in acetonitrile, yielding intermediates like 3-iodo-2-(4′-methoxyphenyl)-4H-chromen-4-one .

Urea Functionalization

Key Intermediate

The final compound is synthesized by coupling the iodinated chromenone intermediate with phenylurea precursors under palladium-catalyzed conditions .

Functionalization Reactions

The reactivity of this compound is dominated by its chromenone and urea moieties:

Nucleophilic Aromatic Substitution

-

The electron-deficient chromenone core undergoes nucleophilic substitution at the C-6 position. For example, reactions with amines or phenols yield substituted derivatives .

Transition Metal-Catalyzed Cross-Couplings

Urea Hydrolysis

-

The urea linkage is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and isocyanates .

Thermal Stability

-

The compound is stable under inert atmospheres up to 200°C, with decomposition observed above this temperature .

Photochemical Reactivity

-

Chromenone derivatives are prone to photodegradation under UV light, leading to ring-opening products .

Spectroscopic Data

-

¹H NMR : Key signals include δ 3.79 ppm (OCH₃), δ 6.88–8.78 ppm (aromatic protons), and δ 8.39 ppm (urea NH) .

-

¹³C NMR : Carbonyl resonances appear at δ 168–172 ppm (chromenone C=O) and δ 155–160 ppm (urea C=O) .

X-ray Crystallography

-

Single-crystal studies confirm the planar chromenone core and tetrahedral geometry around the urea nitrogen .

Reaction Optimization Challenges

-

Regioselectivity : Competing substitution at C-3 vs. C-6 positions requires careful control of reaction conditions .

-

Byproduct Formation : Over-oxidation of the chromenone core and urea hydrolysis are common side reactions .

Table 1: Key Reaction Conditions and Yields

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chromenone iodination | I₂/CAN, CH₃CN, 65°C | 78% | |

| Urea coupling | Benzene, 5–8°C, 6 h | 93% | |

| Aminocarbonylation | Pd(OAc)₂/PPh₃, DMF, 80°C, 72 h | 42% |

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the activation of caspases, leading to programmed cell death.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Apoptosis induction |

| PC3 | 0.150 | Caspase activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Its derivatives have shown promising results in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.35 |

Enzyme Inhibition

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease. This inhibition may have implications for treating conditions such as Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Type |

|---|---|

| Acetylcholinesterase | Competitive |

| Urease | Non-competitive |

Organic Electronics

The unique structural characteristics of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to act as a semiconductor can lead to advancements in display technologies.

Study on Anticancer Mechanism

A study published in a peer-reviewed journal investigated the anticancer effects of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea on various cancer cell lines. The results demonstrated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.

Safety Profile Assessment

Toxicity studies have shown that the compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models. This finding supports its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and related compounds highlight key variations in substituent positioning, functional groups, and core systems, which influence physicochemical and biological properties.

Positional Isomer: 1-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

- Structural Difference : The methoxy group is located at the para (4-) position of the phenyl ring instead of the ortho (2-) position.

- Impact :

- Electronic Effects : A para-methoxy group exerts stronger electron-donating resonance effects compared to the ortho position, which is dominated by steric hindrance and inductive effects.

- Solubility : The para-substituted analog may exhibit improved aqueous solubility due to reduced steric shielding of polar groups.

- Binding Affinity : The spatial orientation of the methoxy group could alter interactions with hydrophobic pockets in target proteins .

Fluorinated Analog: 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

- Structural Differences :

- A fluorine atom replaces the 2-methoxyphenyl group at position 6 of the chromen-4-one core.

- The urea group is replaced by a benzothiadiazine-dione heterocycle.

- Impact: Metabolic Stability: Fluorination often enhances metabolic stability and lipophilicity. Bioactivity: Fluorine’s electronegativity may modulate electronic distribution, affecting binding to enzymes like kinases or phosphodiesterases .

Indole-Based Analogs: JWH-250, JWH-302, JWH-201

- Structural Differences : These compounds feature an indole core instead of chromen-4-one, with methoxyphenyl and pentyl substituents.

- Pharmacology: Indole derivatives are associated with cannabinoid receptor modulation (e.g., JWH-250), suggesting divergent biological targets compared to chromen-4-one-based ureas. Analytical Detection: GC-FTIR data indicate distinct spectroscopic signatures due to core structural differences .

Thiourea Derivative: 1-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-chloro-3-methoxyphenyl)-1-(oxolan-2-ylmethyl)thiourea

- Structural Differences :

- Thiourea (-NH-CS-NH-) replaces urea (-NH-CO-NH-).

- Halogen substituents (Cl, F) and a tetrahydrofuran group are present.

- Impact :

Isoflavone Derivative: 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenyl-4H-chromen-4-one

- Structural Differences :

- A prenyl group and additional hydroxyl/methoxy substituents are present on the chromen-4-one core.

- Lacks the urea moiety.

- Impact :

Data Table: Structural and Inferred Properties of Compared Compounds

Research Findings and Limitations

- Key Trends :

- Substituent Position : Ortho-substituted methoxy groups reduce solubility but may enhance steric interactions with target proteins.

- Halogenation : Fluorine and chlorine improve lipophilicity and metabolic stability but may introduce toxicity risks.

- Core Heterocycles : Chromen-4-one offers planarity for π-π stacking, while indole and benzothiadiazine cores diversify pharmacological profiles.

- Limitations: Experimental data (e.g., IC50, solubility) are absent in the provided evidence; inferences are based on structural analogs and substituent effects.

Biological Activity

1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O4 |

| Molecular Weight | 402.44 g/mol |

| IUPAC Name | 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea |

This compound features a chromenone core linked to a phenylurea moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting that modifications to the chromenone structure can enhance anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea were assessed through its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro assays demonstrated that this compound significantly inhibited COX-2 activity, with an IC50 value indicating moderate potency compared to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound was investigated against various bacterial strains. A series of tests revealed that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to traditional antibiotics .

The biological activity of 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenases.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by modulating signaling pathways related to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea induced apoptosis in MCF-7 cells through activation of caspase pathways .

- Anti-inflammatory Assays : Research published in Phytochemistry demonstrated that this compound significantly reduced inflammation markers in animal models subjected to carrageenan-induced paw edema .

Q & A

Q. What synthetic routes are recommended for 1-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Chromene Core Synthesis : Start with a Claisen-Schmidt condensation between 2-methoxyacetophenone and substituted benzaldehydes to form the 4H-chromen-4-one scaffold.

- Urea Formation : React the chromene intermediate with phenyl isocyanate under anhydrous conditions (e.g., DMF or THF, 60–80°C, 12–24 hrs) .

- Optimization :

- Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate urea bond formation.

- Solvent polarity adjustments (e.g., switching from THF to DMF) can improve yields by enhancing nucleophilicity of intermediates.

- Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-substitution on the phenylurea group).

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chromene Formation | NaOH/EtOH, reflux, 8 hrs | 65–70 | |

| Urea Coupling | Phenyl isocyanate, DMF, 70°C, 18 hrs | 55–60 |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm substituent positions. For example, the methoxy group at the 2-position of the phenyl ring shows a singlet near δ 3.8 ppm, while the chromen-4-one carbonyl resonates at δ 175–180 ppm in -NMR .

- MS : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Crystallography :

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use Gaussian 09/B3LYP/6-31G(d) to minimize energy and predict ground-state structures .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., electron-withdrawing effects of the 4-oxo group).

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., urea NH groups as H-bond donors).

- Validation : Compare calculated IR/Raman spectra with experimental data to confirm accuracy. Discrepancies >5% may indicate conformational flexibility .

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

- Multi-Technique Validation :

- If -NMR shows unexpected splitting, use 2D NMR (COSY, NOESY) to confirm through-space couplings or dynamic effects (e.g., rotational barriers in the urea moiety).

- For inconsistent UV-Vis absorption peaks, perform time-dependent DFT (TD-DFT) to simulate electronic transitions and assign experimental bands .

- Case Study : A discrepancy in carbonyl stretching frequencies (IR vs. DFT) may arise from solvent effects. Re-run computations with implicit solvent models (e.g., PCM) for alignment .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should dose-response experiments be designed?

Methodological Answer:

- Assay Selection :

- Dose-Response Design :

Q. How can crystallographic disorder in the methoxyphenyl group be modeled accurately?

Methodological Answer:

Q. What strategies mitigate hydrolysis of the urea linkage under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.